molecular formula C17H19N3O3 B2848143 2-[[1-(4-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one CAS No. 2309190-41-6

2-[[1-(4-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one

Cat. No. B2848143
M. Wt: 313.357
InChI Key: WNUJXEXNSOKMAT-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . The azetidine ring is also present in the molecular structure of the well-known antihypertensive drug azelnidipine .


Synthesis Analysis

Azetidines can be synthesized through various methods. For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .


Molecular Structure Analysis

The molecular structure of azetidines can be analyzed using various spectroscopic techniques. For example, the 1H, 13C, and 15N-NMR spectra were recorded in chloroform-D (CDCl3) at 25 °C on a Bruker Avance III 700 (700 MHz for 1H, 176 MHz for 13C, 71 MHz for 15N) spectrometer .


Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For example, a reaction of 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole with a 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, heated to 60 °C in acetonitrile-containing DBU, yielded a baricitinib heterocyclic intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can be determined using various techniques. For instance, the InChI code of a similar compound, 2-(azetidin-3-yl)-1-methyl-1H-1,3-benzodiazole dihydrochloride, is 1S/C11H13N3.2ClH/c1-14-10-5-3-2-4-9 (10)13-11 (14)8-6-12-7-8;;/h2-5,8,12H,6-7H2,1H3;2*1H .

Safety And Hazards

The safety and hazards of azetidines can vary depending on their structure. For instance, the safety information for 2-(azetidin-3-yl)-1-methyl-1H-1,3-benzodiazole dihydrochloride includes hazard statements H315, H319, H335, and various precautionary statements .

Future Directions

The future directions in the research of azetidines could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . For instance, the development of a green and facile synthetic method for intermediates 2 and 3 has a strong demand .

properties

IUPAC Name

2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-3-8-16(21)20(18-12)11-13-9-19(10-13)17(22)14-4-6-15(23-2)7-5-14/h3-8,13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUJXEXNSOKMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-Methoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

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